4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole (MPT) is a triazole derivative that has been studied for its potential applications in various scientific research fields. In particular, MPT has been used in organic synthesis, as a reagent for the synthesis of other compounds. It has also been studied for its potential biochemical and physiological effects, and its use in laboratory experiments.
Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments, resulting in the creation of new carbon–carbon bonds. One key feature of SM coupling is its mild reaction conditions and functional group tolerance.
Role of 4-Methylphenoxymethyltriazole: 4-Methylphenoxymethyltriazole serves as a boron reagent in SM coupling. Boron reagents play a crucial role in transmetalation, where nucleophilic organic groups are transferred from boron to palladium. The stability, ease of preparation, and environmentally benign nature of this compound contribute to its success in SM coupling .
Boron-Carriers for Neutron Capture Therapy
Background: Boron compounds are of interest in designing drugs and drug delivery devices, particularly for neutron capture therapy (NCT). NCT exploits the ability of certain isotopes (such as boron-10) to capture thermal neutrons, leading to localized nuclear reactions and tumor cell destruction.
4-Methylphenoxymethyltriazole in NCT: While 4-methylphenoxymethyltriazole is not directly used in NCT, its boron-containing derivatives could serve as potential boron carriers. These derivatives might selectively accumulate in tumor tissues, enhancing the efficacy of NCT .
Hydromethylation and Total Synthesis
Applications in Organic Synthesis: Pinacol boronic esters, including 4-methylphenoxymethyltriazole, are valuable building blocks in organic synthesis. They participate in hydromethylation reactions, which involve the addition of a hydrogen atom and a methyl group to an unsaturated compound. Researchers have applied this sequence to various substrates, including natural products and complex molecules .
Mechanism of Action
Target of Action
Similar compounds such as organoboron compounds are known to be highly valuable building blocks in organic synthesis .
Mode of Action
It’s worth noting that related compounds, such as pinacol boronic esters, have been reported to undergo catalytic protodeboronation, a process that involves a radical approach .
Biochemical Pathways
Related compounds like organoboron compounds are known to participate in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water, which could potentially impact their bioavailability .
Result of Action
The related process of catalytic protodeboronation of pinacol boronic esters has been applied in the formal total synthesis of various compounds .
properties
IUPAC Name |
4-methyl-3-(phenoxymethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-8-11-12-10(13)7-14-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHXLPWEZVCCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole |
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